molecular formula C16H25ClN2OSi B1422359 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 685513-98-8

4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B1422359
CAS No.: 685513-98-8
M. Wt: 324.92 g/mol
InChI Key: WNUYIDXKEKKCTI-UHFFFAOYSA-N
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Description

“4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol” is a chemical compound with the CAS Number: 685513-98-8 . It has a molecular weight of 324.93 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25ClN2OSi/c1-10(2)21(11(3)4,12(5)6)19-8-7-13-15(17)14(20)9-18-16(13)19/h7-12,20H,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It’s stored in a refrigerator, suggesting that it may be sensitive to heat .

Scientific Research Applications

Electronic Structure and Charge Density Analysis

4-Chloro-1H-pyrrolo[2,3-b]pyridine, a closely related compound, has been analyzed for its electronic structure and charge density distribution using high-resolution X-ray diffraction data. This study established the covalent nature of certain bonds in the molecule and investigated its electronic structure via density functional theory (DFT), revealing a high kinetic stability due to a large HOMO–LUMO energy gap (Hazra, Mukherjee, Helliwell, & Mukherjee, 2012).

Synthesis of Heterocyclic Compounds

A study involving 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, a variant of the compound, highlights its use as a building block in the synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement reactions (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Reactivity and Synthesis of New Molecules

The synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), another related compound, involved a hydride transfer from Et3SiH to carbenium ions. This process was characterized by various techniques, including single-crystal X-ray diffraction, NMR, and DFT calculations. The study explored the molecule's stability, electronic properties, and potential in non-linear optics (Murthy et al., 2017).

Synthesis of Pyrrolopyridines and Pyrido-Pyrrolopyrimidines

2-Chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile, similar to the compound , was used to synthesize various heterocyclic systems, including 1H-pyrrolo[2,3-b]pyridine. These compounds were screened for antibacterial properties, highlighting their potential biomedical applications (Abdel-Mohsen & Geies, 2008).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2OSi/c1-10(2)21(11(3)4,12(5)6)19-8-7-13-15(17)14(20)9-18-16(13)19/h7-12,20H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUYIDXKEKKCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677981
Record name 4-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685513-98-8
Record name 4-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol
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4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 3
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 4
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 5
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4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 6
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

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